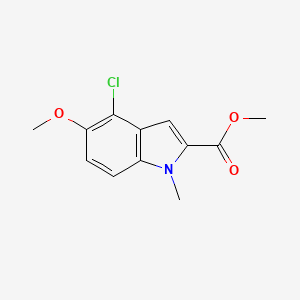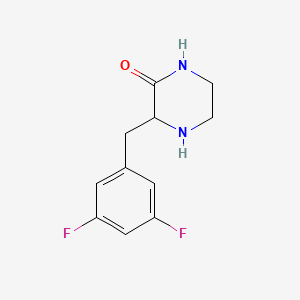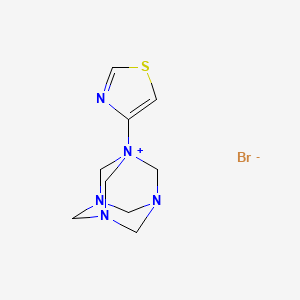
Azido-PEG20-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG20-Azide is a long chain, monodisperse polyethylene glycol linker consisting of two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups are reactive with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG20-Azide can be synthesized using various methods. One common method involves the Grignard reaction, where organomagnesium intermediates having a protected azido group are prepared. This method involves the protection of azido groups with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine and following iodine-magnesium exchange . The preparation of organomagnesium intermediates allows for the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction or other efficient synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG20-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions, such as the S_N2 reaction.
Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Click Chemistry: The azide groups react with alkynes in a copper-catalyzed reaction to form stable triazole linkages.
Common Reagents and Conditions
Substitution Reactions: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminium hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) catalysts with terminal alkynes.
Major Products Formed
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry: Triazole linkages.
Applications De Recherche Scientifique
Azido-PEG20-Azide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Azido-PEG20-Azide involves the reactivity of the azide groups. The azide groups react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to form stable triazole linkages . This reaction is highly selective and efficient, making it useful for various applications in chemistry, biology, and medicine .
Comparaison Avec Des Composés Similaires
Azido-PEG20-Azide is unique due to its long chain, monodisperse polyethylene glycol linker and the presence of two azide groups. Similar compounds include:
Azido-PEG12-Azide: A shorter chain polyethylene glycol linker with two azide groups.
Azido-PEG24-Azide: A longer chain polyethylene glycol linker with two azide groups.
Azido-PEG36-Azide: An even longer chain polyethylene glycol linker with two azide groups.
This compound stands out due to its optimal chain length, which provides a balance between solubility and reactivity, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C42H84N6O20 |
|---|---|
Poids moléculaire |
993.1 g/mol |
Nom IUPAC |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C42H84N6O20/c43-47-45-1-3-49-5-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-41-42-68-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-6-50-4-2-46-48-44/h1-42H2 |
Clé InChI |
JPXMBRZJDXMIAN-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


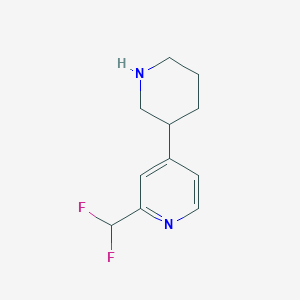
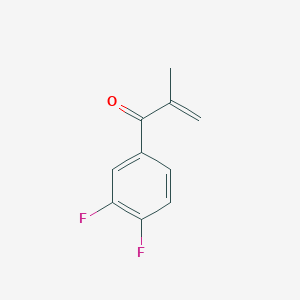
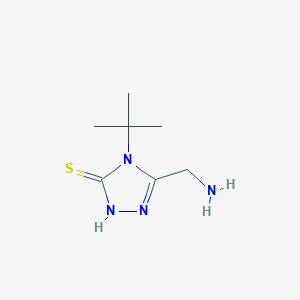
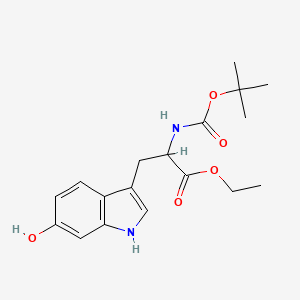
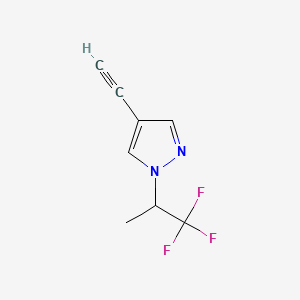




![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
